molecular formula C21H20FN5O2S B2730992 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide CAS No. 1111038-89-1

2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide

Cat. No. B2730992
CAS RN: 1111038-89-1
M. Wt: 425.48
InChI Key:
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Description

The compound “2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It belongs to the class of compounds known as 1,2,4-triazoles . These compounds are known for their broad range of biological activities, including antifungal, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular properties .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of a triazoloquinazoline amine with different amines and triazole-2-thiol . The synthesis of these compounds often involves the use of a catalyst and a suitable solvent .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. The compound can undergo various reactions depending on the conditions and reagents used . For instance, it can participate in cyclocondensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry . The compound’s solubility can be determined using various solvents, and its stability can be assessed under different conditions .

Mechanism of Action

The mechanism of action of 1,2,4-triazoles involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14 α-demethylase (CYP51), which is an important enzyme in fungi ergosterol biosynthesis . This inhibition disrupts the cell membrane structure of fungi, leading to their death .

Safety and Hazards

As with any chemical compound, safety and hazards are important considerations. While specific safety and hazard data for this compound may not be readily available, it is generally advisable to handle it with care, using appropriate personal protective equipment. It’s also important to dispose of it properly to minimize environmental impact .

Future Directions

Given the broad range of biological activities of 1,2,4-triazoles, there is potential for further exploration of this compound and its derivatives in drug design and development . Future research could focus on optimizing its synthesis, improving its efficacy, reducing potential side effects, and exploring its mechanism of action in greater detail .

properties

IUPAC Name

2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2S/c1-13(2)23-18(28)12-30-21-25-24-20-26(11-14-7-9-15(22)10-8-14)19(29)16-5-3-4-6-17(16)27(20)21/h3-10,13H,11-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARCLHKOZAKXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-isopropylacetamide

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